(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone
Description
(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, an imidazole ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14(2)23-12-17(20-13-23)19(25)22-10-8-21(9-11-22)18(24)15-4-6-16(26-3)7-5-15/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDUKWPWDNUMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. One common synthetic route includes:
Preparation of 4-Methoxyphenyl Derivative: This can be achieved by methoxylation of phenol using methanol and a suitable catalyst.
Synthesis of 1-Propan-2-ylimidazole: This involves the alkylation of imidazole with 1-bromopropane in the presence of a base.
Formation of Piperazine Derivative: Piperazine can be acylated with imidazole-4-carbonyl chloride to form the desired intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
